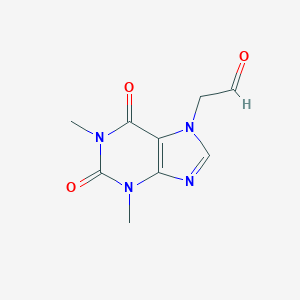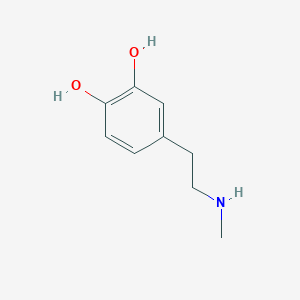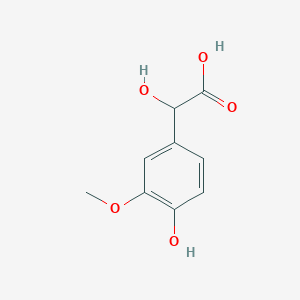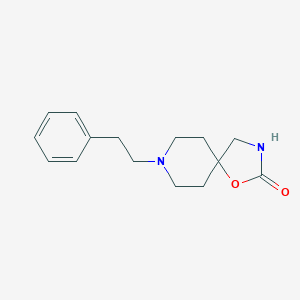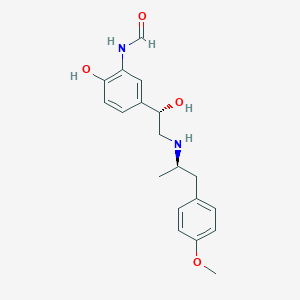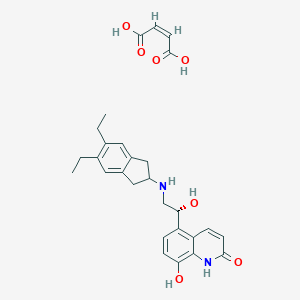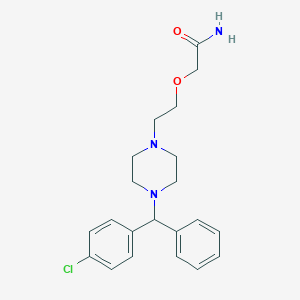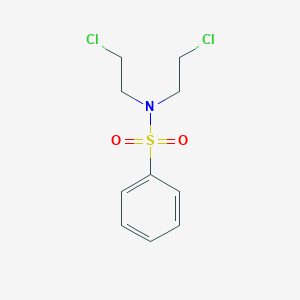
双氯芬酸甲酯
描述
Diclofenac Methyl Ester is the methyl ester analogue of Diclofenac , a known nonsteroidal anti-inflammatory compound and cyclooxygenase (COX) inhibitor . It is a hydrophobic prodrug form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac . It is more soluble than diclofenac acid in isopropylmyristate . Diclofenac Methyl Ester does not permeate human epidermal membranes in vitro .
Synthesis Analysis
The synthesis of Diclofenac Methyl Ester involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . According to a reference, diclofenac sodium can be acidified with hydrochloric acid, and then diclofenac can be reacted with methanol to produce diclofenac methyl ester as the target product .
Molecular Structure Analysis
The molecular structure of Diclofenac Methyl Ester is available in various databases such as the NIST Chemistry WebBook and PubChem .
Chemical Reactions Analysis
Diclofenac Methyl Ester, like other NSAIDs, undergoes various chemical reactions. For instance, it can be biodegraded by microorganisms . The LC50 of diclofenac for H. azteca was 216 mg/L, while the LC50 diclofenac methyl ester was only 0.53 mg/L, which is a 430-fold increase in acute toxicity compared to diclofenac .
科学研究应用
Interaction with Lipid Membranes
Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) from the group of phenylacetic acid derivatives, which has analgesic, anti-inflammatory, and antipyretic properties . The interaction of NSAIDs with cell membranes can affect their physicochemical properties, which, in turn, can cause a number of side effects in the use of these drugs . A study describes the synthesis of spin-labeled diclofenac (diclofenac-SL), which consists of a simple sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . EPR spectra showed that diclofenac-SL binds to a lipid membrane composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) .
Biodegradation by Microorganisms
Diclofenac is one of the most popular non-steroidal anti-inflammatory drugs. Due to its over-the-counter availability and high consumption along with municipal and hospital wastewater, it enters the sewage treatment plant, where it is not completely degraded . This results in the appearance of diclofenac in the effluents from the treatment plant, and with them, it enters the surface waters . The paper discusses both the pathways of microbiological degradation of this drug described so far, as well as modern systems of biocatalyst immobilisation, with a particular emphasis on laccases involved in the biotransformation of diclofenac .
Analgesic and Anti-inflammatory Activities
Diclofenac Methyl Ester has been found to have strong analgesic activity and anti-inflammatory activity . Among the compounds studied, diclofenac methyl ester is the strongest, its analgesic and anti-inflammatory effects were stronger than the clinical use of diclofenac potassium .
作用机制
Target of Action
Diclofenac Methyl Ester, like its parent compound Diclofenac, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac Methyl Ester inhibits the activity of COX-1 and COX-2, disrupting the synthesis of prostaglandins . This inhibition results in reduced inflammation and pain signaling . Additionally, it has been found that Diclofenac Methyl Ester can interact with cell membranes, affecting their physicochemical properties .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Methyl Ester is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, the production of prostaglandins is reduced, leading to decreased inflammation and pain signaling .
Pharmacokinetics
It is known that diclofenac, the parent compound, is over 997% bound to serum proteins, primarily albumin . It undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine .
Result of Action
The primary molecular effect of Diclofenac Methyl Ester is the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain signaling . On a cellular level, it has been found that Diclofenac Methyl Ester can bind to lipid membranes, potentially affecting their properties .
Action Environment
Environmental factors can influence the action of Diclofenac Methyl Ester. For example, it has been shown that factors such as hydrogen and electron donors, remediation medium, immobilisation vehicle, and pH can influence the catalytic activity of Diclofenac during bioremediation . Additionally, the presence of Diclofenac Methyl Ester in surface waters due to its release from wastewater treatment plants is a significant environmental concern .
未来方向
The future directions for Diclofenac Methyl Ester research could involve exploring its biodegradation by microorganisms . This is particularly important given its high resistance to degradation in the environment and its documented acute and chronic toxicity to non-target organisms . Therefore, it is necessary to look for cheap solutions that enhance the degradation of diclofenac .
属性
IUPAC Name |
methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETACGBDFVVKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333888 | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac Methyl Ester | |
CAS RN |
15307-78-5 | |
| Record name | Diclofenac methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?
A1: While the provided research [] states that Diclofenac Methyl Ester demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.
Q2: How does Diclofenac Methyl Ester impact aquatic organisms, and what is the significance of its biotransformation?
A2: Research indicates that Diclofenac Methyl Ester can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with Diclofenac Methyl Ester being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []
Q3: What are the implications of the discovery that Diclofenac can be methylated into Diclofenac Methyl Ester in various biological systems?
A3: The identification of Diclofenac Methyl Ester as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



